2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid
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Overview
Description
2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a dioxoisoindole moiety, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in N,N′-dimethylformamide solution at 60°C . This reaction yields a series of dichlorobenzamide derivatives, which are then further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of solvents and the use of high-purity reagents to ensure the quality and yield of the final product. The reaction conditions are carefully controlled to optimize the yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Common in aromatic compounds, where chlorine atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: These reactions can modify the functional groups present in the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Commonly use reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antitumoral and anticonvulsive properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and dioxoisoindole moiety play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid is unique due to its specific combination of chlorine atoms and the dioxoisoindole structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
2-[3-Chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid (CAS Number: 5836-69-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological effects based on diverse research findings.
The compound's molecular formula is C22H11Cl3N2O5, with a molecular weight of approximately 489.69 g/mol. It exhibits a density of 1.665 g/cm³ and has a calculated logP value of 5.84690, indicating its lipophilicity, which may influence its absorption and distribution in biological systems .
Property | Value |
---|---|
Molecular Formula | C22H11Cl3N2O5 |
Molecular Weight | 489.69 g/mol |
Density | 1.665 g/cm³ |
LogP | 5.84690 |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Interaction with Receptor Sites : It may bind to certain receptors, modulating signaling pathways that influence cellular responses.
- Antioxidant Properties : Preliminary studies suggest it could exhibit antioxidant activity, reducing oxidative stress in cells.
Anticancer Properties
Recent studies have indicated that this compound possesses significant anticancer properties. In vitro experiments demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
In addition to its anticancer potential, the compound has been shown to exhibit anti-inflammatory effects. Research indicates that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential application in treating inflammatory diseases .
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Findings : The compound exhibited a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- : Suggests potential as a therapeutic agent in breast cancer treatment.
-
Anti-inflammatory Activity Assessment :
- Objective : To assess the impact on cytokine production in LPS-stimulated macrophages.
- Findings : A marked reduction in TNF-alpha and IL-6 levels was observed.
- : Indicates potential for use in inflammatory conditions.
Properties
CAS No. |
5836-69-1 |
---|---|
Molecular Formula |
C22H11Cl3N2O5 |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
2-[3-chloro-4-[(2,4-dichlorobenzoyl)amino]phenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C22H11Cl3N2O5/c23-11-2-5-14(16(24)8-11)19(28)26-18-6-3-12(9-17(18)25)27-20(29)13-4-1-10(22(31)32)7-15(13)21(27)30/h1-9H,(H,26,28)(H,31,32) |
InChI Key |
BPMXHAKAJHRCBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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